3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives involves various chemical reactions, highlighting the versatility and reactivity of the quinazoline moiety. Techniques such as ultrasound-mediated synthesis have been used to efficiently produce new 4-oxoquinazolin-3(4H)-yl derivatives, demonstrating the compound's adaptability in synthetic chemistry [Dige et al., 2019].
Molecular Structure Analysis
The molecular structure of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid derivatives has been characterized by various spectral methods. For instance, studies have confirmed the structures of novel compounds through 1H NMR, 13C NMR, and LC-MS, highlighting the importance of spectral techniques in understanding the molecular intricacies of these compounds [Dige et al., 2019].
Scientific Research Applications
Antimicrobial Drug Development : Derivatives of 4-oxoquinoline-3-propanoic acids show promise in creating antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics (Zubkov et al., 2016).
Tyrosinase Inhibition : Synthesized derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides have been found to be potent tyrosinase inhibitors, which could have applications in treating hyperpigmentation and related skin conditions (Dige et al., 2019).
Metal Ion Complex Formation : The derivatives have been used to create metal ion complexes with potential applications in various fields including catalysis and materials science (Alias et al., 2013).
Analgesic and Anti-inflammatory Properties : Certain derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl propanoic acids have been studied for their analgesic and diuretic properties (Ukrainets et al., 2013).
Synthesis of Novel Compounds : The compound has been used in the synthesis of new compounds with potential pharmaceutical applications, including antibacterial activity (Singh et al., 2010).
Antiviral Properties : Derivatives have been synthesized and evaluated for antiviral activity against various viruses, offering potential in antiviral drug development (Selvam et al., 2010).
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
CAS RN |
25818-88-6 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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